molecular formula C11H14O2S B8800586 5,5-Dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid

5,5-Dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid

Cat. No. B8800586
M. Wt: 210.29 g/mol
InChI Key: GBWOOJHXGVEEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5-Dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,5-Dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

5,5-dimethyl-6,7-dihydro-4H-2-benzothiophene-1-carboxylic acid

InChI

InChI=1S/C11H14O2S/c1-11(2)4-3-8-7(5-11)6-14-9(8)10(12)13/h6H,3-5H2,1-2H3,(H,12,13)

InChI Key

GBWOOJHXGVEEMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(SC=C2C1)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a part (300 mL) of a freshly prepared solution of sodium (21 g, 875 mmol) in ethanol (500 mL), mercaptoacetic acid ethyl ester (50 mL) is added. The resulting solution is added over a period of 10 min to a solution of 2-chloromethylene-4,4-dimethyl-cyclohexanone (50 g, 290 mmol) in THF (170 mL). The mixture becomes warm (50° C.). Upon complete addition, the remaining part of the freshly prepared solution of sodium in ethanol (200 mL) is added to the reaction mixture. The mixture is stirred at rt for 15 min before 1 N aq. LiOH solution (300 mL) is added. The solution is refluxed for 3 h, then stirred at it for 16 h. The THF and ethanol are removed under reduced pressure and the remaining dark solution is extracted with heptane/EA 3:1 (2×200 mL). The aq. phase is acidified by adding citric acid (30 g) and 2 N aq. HCl (200 mL) and then extracted three times with EA. The combined organic extracts are washed three times with sat. aq. NaHCO3 solution, dried over Na2SO4 and evaporated. The resulting dark brown oil is dissolved in acetonitrile at 60° C. and crystallised at 5° C. The crystals are collected, washed with acetonitrile and dried to give 5,5-dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid (31 g) as a slightly grey powder; LC-MS: tR=0.95 min, [M+1+CH3CN]+=252.18; 1H NMR (CDCl3): δ 7.15 (s, 1H), 3.05 (t, J=7.0 Hz, 2H), 2.47 (s, 2H), 1.58 (t, J=7.0 Hz, 2H), 0.97 (s, 6H).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
2-chloromethylene-4,4-dimethyl-cyclohexanone
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

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